molecular formula C12H13NO3 B070931 methyl 4-ethoxy-1H-indole-2-carboxylate CAS No. 185212-25-3

methyl 4-ethoxy-1H-indole-2-carboxylate

Cat. No. B070931
CAS RN: 185212-25-3
M. Wt: 219.24 g/mol
InChI Key: VMNUFWQWKXLZLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-ethoxy-1H-indole-2-carboxylate is a chemical compound with the formula C₁₂H₁₃NO₃ . It has been used in proteomics research .


Synthesis Analysis

The synthesis of similar compounds, such as ethyl N-alkylated indol-2-carboxylates, has been reported in the literature . The synthesis involved the disappearance of the indole NH proton signal from the 1 H-NMR of these compounds, the presence of ethoxy group signals (-OCH 2 CH 3) at δ 1.30 and 4.30 ppm, and the respective carbons in 13 C-NMR at δ 15.0 and 46.7 ppm in addition to the ester carbonyl group around δ 162.0 ppm .

Scientific Research Applications

Synthesis of Biologically Active Alkaloids

Indole derivatives are crucial in synthesizing alkaloids, which have various biological activitiesMethyl 4-ethoxy-1H-indole-2-carboxylate can serve as a starting material for constructing complex alkaloid structures that are significant in cell biology and can be used to treat cancer, microbial infections, and other disorders .

Antiviral Agents

Indole compounds have been reported to possess antiviral properties. Derivatives of methyl 4-ethoxy-1H-indole-2-carboxylate could be synthesized and tested for their efficacy against viruses like influenza and Coxsackie B4 virus, potentially leading to new treatments for viral infections .

Anti-inflammatory and COX-2 Inhibition

Indole derivatives have shown potential as anti-inflammatory agents. By modifying the methyl 4-ethoxy-1H-indole-2-carboxylate structure, researchers can develop new compounds with potent COX-2 inhibitory activity, which is beneficial in treating conditions like arthritis .

Anticancer Research

The indole ring system is a common feature in many anticancer drugsMethyl 4-ethoxy-1H-indole-2-carboxylate can be used to synthesize new indole-based compounds with potential anticancer properties, which can be further explored for their effectiveness against various cancer cell lines .

Development of CRTH2 Receptor Antagonists

CRTH2 receptor antagonists are important in treating allergic inflammationsMethyl 4-ethoxy-1H-indole-2-carboxylate could be utilized to create new antagonists that modulate this receptor, offering new avenues for treating diseases like asthma .

Synthesis of IDO Inhibitors

Indoleamine 2,3-dioxygenase (IDO) inhibitors play a role in cancer immunotherapy. The compound can be a precursor for synthesizing IDO inhibitors, which might help in developing treatments that enhance the immune system’s ability to fight cancer .

Mechanism of Action

Target of Action:

Methyl 4-ethoxy-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system found in natural products and drugs

Biochemical Pathways:

Indoles play a crucial role in cell biology, and their derivatives exhibit various biologically vital properties. Methyl 4-ethoxy-1H-indole-2-carboxylate could impact pathways related to cell growth, metabolism, or immune response. Specific pathways remain to be explored .

Safety and Hazards

Methyl 4-ethoxy-1H-indole-2-carboxylate is classified as an irritant . Other safety and hazard information is not directly available from the search results.

properties

IUPAC Name

methyl 4-ethoxy-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-3-16-11-6-4-5-9-8(11)7-10(13-9)12(14)15-2/h4-7,13H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMNUFWQWKXLZLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1C=C(N2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-ethoxy-1H-indole-2-carboxylate

Synthesis routes and methods

Procedure details

Methyl 2-azido-3-(2-ethoxyphenyl)propenoate (2.061 g, 10 mmol) was suspended in toluene (500 ml) and the mixture was refluxed for three hours and then maintained at room temperature overnight. The solids were collected by filtration in order to give the desired product in the form of a yellow solid.
Name
Methyl 2-azido-3-(2-ethoxyphenyl)propenoate
Quantity
2.061 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step Two

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